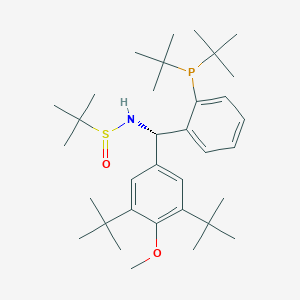![molecular formula C9H11BrClNOS2 B12094560 N-(2-{[(5-bromothien-2-yl)methyl]thio}ethyl)-2-chloroacetamide CAS No. 852956-39-9](/img/structure/B12094560.png)
N-(2-{[(5-bromothien-2-yl)methyl]thio}ethyl)-2-chloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE is a synthetic organic compound that features a thiophene ring substituted with a bromine atom, a sulfanyl group, and a chloroacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE typically involves the following steps:
Formation of the Thiophene Derivative: The starting material, 5-bromothiophene-2-carbaldehyde, is reacted with a suitable thiol to form the corresponding sulfanyl derivative.
Alkylation: The sulfanyl derivative is then alkylated with 2-chloroethylamine hydrochloride under basic conditions to form the intermediate product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, and reduced back to the thiol form.
Coupling Reactions: The bromine atom on the thiophene ring can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and bases such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Nucleophilic Substitution: Substituted amides or thioethers.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced thiophene derivatives.
Applications De Recherche Scientifique
N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antibacterial and antifungal properties.
Materials Science: The compound’s thiophene ring makes it a candidate for use in organic electronics and conductive polymers.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2,4-DIMETHYLBENZAMIDE: Similar structure but with a dimethylbenzamide moiety.
N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]AMINO}ETHYL)ACETAMIDE HYDROCHLORIDE: Similar structure but with an aminoethylacetamide moiety.
Uniqueness
N-(2-{[(5-BROMOTHIOPHEN-2-YL)METHYL]SULFANYL}ETHYL)-2-CHLOROACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloroacetamide moiety allows for versatile chemical modifications, while the bromothiophene ring enhances its potential for electronic applications.
Propriétés
Numéro CAS |
852956-39-9 |
|---|---|
Formule moléculaire |
C9H11BrClNOS2 |
Poids moléculaire |
328.7 g/mol |
Nom IUPAC |
N-[2-[(5-bromothiophen-2-yl)methylsulfanyl]ethyl]-2-chloroacetamide |
InChI |
InChI=1S/C9H11BrClNOS2/c10-8-2-1-7(15-8)6-14-4-3-12-9(13)5-11/h1-2H,3-6H2,(H,12,13) |
Clé InChI |
KODFJQLYAYTMRM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1)Br)CSCCNC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12094487.png)


![2-((2S)Pyrrolidin-2-YL)dibenzo[B,D]furan](/img/structure/B12094509.png)






![[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-hydroxybenzoate](/img/structure/B12094547.png)
![3-{[1-(Thiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B12094548.png)
